3-(5-Methyl-1H-tetrazol-1-yl)propanoic acid is a chemical compound characterized by its unique tetrazole structure, which includes a five-membered ring containing four nitrogen atoms and one carbon atom. This compound, with the molecular formula C6H10N4O2, is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the propanoic acid moiety enhances its reactivity and biological activity, making it a subject of interest in scientific research.
The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid typically involves the reaction of suitable precursors through various synthetic routes. One common method includes the cycloaddition of nitriles with sodium azide, often catalyzed by zinc salts, leading to the formation of tetrazole derivatives. This method is efficient for producing tetrazole compounds due to its relatively straightforward reaction conditions and high yields.
In a typical synthesis, starting materials such as 5-methyl-1H-tetrazole and propanoic acid derivatives are combined under controlled conditions. The reaction may require specific solvents and temperatures to optimize yield. Purification techniques such as crystallization or chromatography are employed to isolate the desired product in high purity.
The compound has a molecular weight of approximately 170.18 g/mol. Its structural formula indicates the presence of functional groups that contribute to its chemical reactivity and potential biological activities.
3-(5-Methyl-1H-tetrazol-1-yl)propanoic acid can participate in various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other nitrogen-containing heterocycles.
Reduction: Reduction reactions may convert the tetrazole ring into different nitrogen-rich compounds.
Substitution: The tetrazole ring can undergo substitution reactions where one of the nitrogen atoms is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and appropriate solvents to facilitate the desired transformations.
The mechanism of action for 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid involves its interaction with specific biological targets. Tetrazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics for co-administered drugs, enhancing therapeutic efficacy or reducing toxicity.
3-(5-Methyl-1H-tetrazol-1-yl)propanoic acid is typically a crystalline solid at room temperature. It is soluble in polar solvents such as water and methanol due to its carboxylic acid group, which facilitates hydrogen bonding.
The compound exhibits acidic properties due to the carboxylic acid functional group, allowing it to participate in acid-base reactions. Its unique tetrazole structure contributes to its stability under various conditions but also allows for reactivity under specific circumstances.
3-(5-Methyl-1H-tetrazol-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is being explored for its potential as an antimicrobial or antifungal agent due to its unique structure and biological activity.
Material Science: The compound can serve as a building block for synthesizing more complex molecules with desirable properties.
Coordination Chemistry: It functions as a ligand in coordination complexes, potentially influencing the properties of metal ions involved in various catalytic processes.
3-(5-Methyl-1H-tetrazol-1-yl)propanoic acid (CAS: 876716-20-0) is a nitrogen-rich heterocyclic compound with the systematic IUPAC name 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid and molecular formula C₅H₈N₄O₂ (molecular weight: 156.14 g/mol) [1] [3]. Its structure features a 1,5-disubstituted tetrazole ring with a methyl group at the C5 position and a propanoic acid chain linked via the N1 nitrogen. This arrangement confers unique electronic properties: the tetrazole acts as a planar, aromatic system with high dipole moment (~5 D), while the carboxylic acid enables hydrogen bonding and salt formation [6] [7].
The compound’s significance stems from the tetrazole ring’s role as a carboxylic acid bioisostere. With pKa ~4.5, it mimics carboxylate groups in physiological environments but offers superior metabolic stability and enhanced membrane permeability due to its lipophilic character. The propanoic acid linker further allows structural diversification, making it a versatile synthon for pharmaceuticals and agrochemicals [3] [6].
Table 1: Key Identifiers and Properties
Property | Value |
---|---|
CAS Number | 876716-20-0 |
Molecular Formula | C₅H₈N₄O₂ |
Molecular Weight | 156.14 g/mol |
IUPAC Name | 3-(5-Methyl-1H-tetrazol-1-yl)propanoic acid |
Purity (Commercial) | ≥95% |
Physical Form (Commercial) | Solid |
Tetrazole chemistry began in 1885 with Bladin’s synthesis of 5-phenyltetrazole, but applications surged in the 1950s when tetrazoles emerged as privileged scaffolds in medicinal chemistry. The Losartan approval (1994) marked a watershed, validating tetrazoles as angiotensin II receptor antagonists. This spurred development of analogs like Valsartan, exploiting tetrazole’s bioisosteric properties for improved oral bioavailability [6] [8].
3-(5-Methyl-1H-tetrazol-1-yl)propanoic acid entered scientific literature in the early 2000s as a flexible building block. Its synthesis evolved from classical [3+2] cycloadditions between azides and nitriles to modern catalytic methods. Vedpathak et al. (2016) demonstrated its utility in generating 5-methyl-1H-tetrazol-1-yl substituted benzenamines via reductive pathways, achieving yields >80% [4]. Contemporary research focuses on integrating this synthon into:
Table 2: Evolution of Key Tetrazole-Based Compounds
Era | Compound | Application | Innovation |
---|---|---|---|
1885 | 5-Phenyltetrazole | Synthetic curiosity | First isolated tetrazole |
1950s | Tetrazolium blue | Biochemical staining | Cellular dehydrogenase detection |
1994 | Losartan | Antihypertensive | First FDA-approved tetrazole drug |
2010s | Cenobamate | Antiepileptic | Tetrazole moiety enhances CNS penetration |
2020s | Pyrazole-tetrazole hybrids | Antimicrobials/energetic materials | Multi-target activity |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1